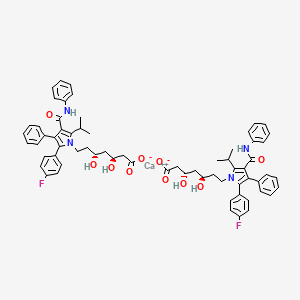

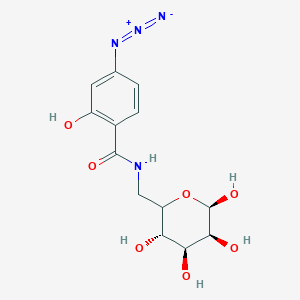

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose (N-ASG) is an important synthetic carbohydrate derivative, which has been widely studied in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and biotechnology. This compound has been used in the synthesis of various compounds, such as glycoproteins, glycosides, and glycosyltransferase inhibitors. N-ASG has also been used in the development of novel therapeutic agents, such as inhibitors of glycosyltransferase, and as a substrate for glycosyltransferases.

科学的研究の応用

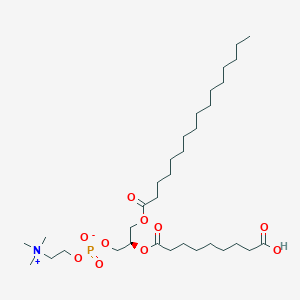

Photolabeling Proteins in Contact with Phospholipid Head Groups N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose could potentially be used in the photolabeling of proteins that are in close proximity to phospholipid head groups on membranes . This is based on a similar compound, N-(4-azidosalicyl)phosphatidylethanolamine (ASA-PE), which was synthesized for this purpose . The advantage of these compounds is that they can be radioiodinated in the last step of the synthesis to a compound with very high specific activity .

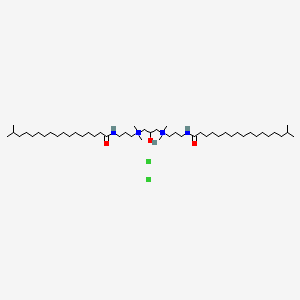

Cross-linking Reagent

Another potential application could be as a cross-linking reagent. A related compound, N-Hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA), is used as a radioiodinatable, photoactive, heterobifunctional cross-linking reagent . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second bonding occurs during UV irradiation (250 nm) via reactive nitrene .

Analysis of Phosphoinositides and Inositol Phosphates

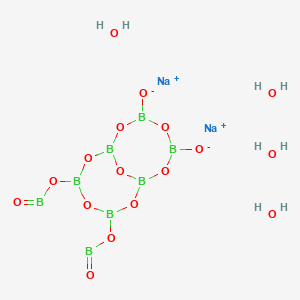

While not directly related to N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose, the analysis of phosphoinositides and inositol phosphates is a significant area of research . If this compound or its derivatives have similar properties, they could potentially be used in this field.

作用機序

Mode of Action

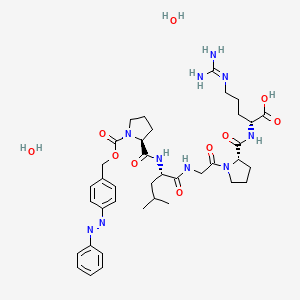

N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose, also known as GalNASA, is a photoactivatable, radioiodinatable analog of N-acetylgalactosamine (GalNAc) . It is used for labeling the carbohydrate binding site of discoidin I . The compound interacts with its target through a process of affinity labeling, which involves the formation of covalent bonds between the compound and its target .

Pharmacokinetics

Similar compounds, such as n-hydroxysuccinimidyl-4-azidosalicylic acid (nhs-asa), are known to react via ester to primary amine by amide bond formation in the ph range 65-85 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . This suggests that the compound’s bioavailability may be influenced by factors such as pH and light exposure.

Result of Action

The molecular and cellular effects of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose’s action are largely dependent on its target. By labeling the carbohydrate binding site of discoidin I, the compound may influence the protein’s ability to recognize and bind to specific carbohydrates .

Action Environment

Environmental factors such as pH and light exposure can influence the action, efficacy, and stability of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose . For instance, the compound’s ability to form bonds with its target is influenced by the pH of the environment . Additionally, UV irradiation is required for the compound’s second bonding process .

特性

IUPAC Name |

4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8?,9-,10+,11+,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMENESIYYZEZKA-LTVPSGEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)